molecular formula C17H15F3N6O B2587362 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034600-38-7

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2587362
CAS RN: 2034600-38-7
M. Wt: 376.343
InChI Key: KBJJKJSHWJYUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a critical role in the development and activation of B cells, which are involved in the immune response.

Scientific Research Applications

Hydrogel Formation and Rheology Tuning

A study demonstrated that urea derivatives could form hydrogels in acidic conditions, with the physical properties of these gels, such as morphology and rheology, being tunable through the identity of the anion present. This property allows for potential applications in creating materials with specific mechanical characteristics for biomedical and technological applications (Lloyd & Steed, 2011).

Inhibition of MAP Kinase p38α

Another research avenue involves the structure-based design and synthesis of N-pyrazole, N'-thiazole ureas as potent inhibitors of p38α mitogen-activated protein kinase (p38α MAPK), indicating their significance in developing therapies targeting inflammatory diseases and cancer (Getlik et al., 2012).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents, showcases the potential of urea derivatives in contributing to the development of novel antimicrobial drugs (Azab, Youssef, & El-Bordany, 2013).

Antiproliferative Agents

Research on (imidazo[1,2-a]pyrazin-6-yl)ureas revealed their cytostatic activity against non-small cell lung cancer cell lines, with further studies highlighting their mechanism of action, particularly in reactivating mutant p53 in cancer cells, presenting a promising direction for cancer therapy (Bazin et al., 2016).

Antimicrobial and Antioxidant Activities

A study on the synthesis and characterization of 1,2,3-triazolyl pyrazole derivatives demonstrated their broad spectrum of antimicrobial activities and moderate to good antioxidant properties, suggesting their utility in addressing infectious diseases and oxidative stress-related conditions (Bhat et al., 2016).

properties

IUPAC Name

1-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)12-1-3-13(4-2-12)24-16(27)23-8-10-26-9-5-14(25-26)15-11-21-6-7-22-15/h1-7,9,11H,8,10H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJJKJSHWJYUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

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